molecular formula C8H7BrF2 B13188035 1-Bromo-4-ethyl-2,3-difluorobenzene

1-Bromo-4-ethyl-2,3-difluorobenzene

Cat. No.: B13188035
M. Wt: 221.04 g/mol
InChI Key: QBQPAFXTMRGLCT-UHFFFAOYSA-N
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Description

1-Bromo-4-ethyl-2,3-difluorobenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethyl-2,3-difluorobenzene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethyl-2,3-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-ethyl-2,3-difluoroanisole, while oxidation with potassium permanganate can produce 4-ethyl-2,3-difluorobenzoic acid .

Scientific Research Applications

1-Bromo-4-ethyl-2,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-ethyl-2,3-difluorobenzene exerts its effects is primarily through its reactivity in chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electron density on the benzene ring .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, ethyl, and fluorine substituents makes it a valuable compound for various synthetic and industrial applications .

Properties

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

1-bromo-4-ethyl-2,3-difluorobenzene

InChI

InChI=1S/C8H7BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3

InChI Key

QBQPAFXTMRGLCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)Br)F)F

Origin of Product

United States

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